3-methyl-6H-1,3-thiazin-2-imine
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Overview
Description
3-methyl-6H-1,3-thiazin-2-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6H-1,3-thiazin-2-imine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a thioamide with an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as copper iodide nanoparticles can be employed to facilitate the formation of the thiazine ring through C-S and C-N bond formation .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6H-1,3-thiazin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Alkylated thiazines.
Scientific Research Applications
3-methyl-6H-1,3-thiazin-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-methyl-6H-1,3-thiazin-2-imine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1,3-thiazine
- 6-methyl-1,3-thiazine
- 1,3-thiazine-2-imine
Uniqueness
3-methyl-6H-1,3-thiazin-2-imine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other thiazine derivatives, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .
Properties
IUPAC Name |
3-methyl-6H-1,3-thiazin-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-3-2-4-8-5(7)6/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKORJCOLNALP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCSC1=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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